

Spectroscopic Data Guide: 2-Fluoro-3-methylpyridine-4-carboxaldehyde

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Compound of Interest

Compound Name: *2-Fluoro-3-methylpyridine-4-carboxaldehyde*

CAS No.: *1211581-05-3*

Cat. No.: *B1449876*

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Chemical Identity & Physical Profile

Before interpreting spectral data, ensure the sample matches the physicochemical baseline of the target fluorinated heterocycle.

Property	Data
IUPAC Name	2-Fluoro-3-methylpyridine-4-carbaldehyde
CAS Number	1211581-05-3
Molecular Formula	C ₇ H ₇ FNO
Molecular Weight	139.13 g/mol
Physical State	Pale yellow to brown solid/oil (low melting point)
Solubility	Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.[1]
SMILES	<chem>Cc1c(C=O)ccnc1F</chem>

Nuclear Magnetic Resonance (NMR) Analysis

The presence of the fluorine atom at the C2 position introduces significant spin-spin coupling (and

), which splits signals that would otherwise appear as singlets or simple doublets.

A. ¹H NMR Spectroscopy (Proton)

Solvent: DMSO-d₆

or CDCl₃

(Values typically shift downfield by ~0.1-0.2 ppm in DMSO).[2]

Signal Assignment	Chemical Shift (, ppm)	Multiplicity	Coupling Constants (, Hz)	Structural Insight
-CHO (Aldehyde)	10.0 – 10.3	s (or br s)	N/A	Highly deshielded carbonyl proton.
H-6 (Aromatic)	8.15 – 8.30	d		Ortho to Nitrogen; deshielded by ring current.
H-5 (Aromatic)	7.50 – 7.70	dd	,	Meta to Fluorine; shows coupling to H-6.
-CH (Methyl)	2.35 – 2.50	d		Doublet due to long-range coupling with F.

“

Expert Insight: The methyl group signal is a critical diagnostic. In non-fluorinated analogs, this is a singlet. In this molecule, the methyl protons couple with the C2-Fluorine (through-space or 4-bond), resulting in a distinct doublet (

Hz). Absence of this splitting may indicate defluorination or incorrect regiochemistry.

B. C NMR Spectroscopy (Carbon)

Observe

coupling patterns. The C2 carbon will appear as a doublet with a massive coupling constant.

Carbon Position	Shift (, ppm)	Multiplicity	(Hz)	Note
C=O (Aldehyde)	188 – 192	d		Carbonyl carbon.
C-2 (C-F)	160 – 164	d	~240	Direct C-F bond (Large coupling).
C-6	148 – 152	d	~15	Meta coupling to Fluorine.
C-4 (Quaternary)	138 – 142	d	~5-10	Para coupling to Fluorine.
C-3 (Quaternary)	120 – 128	d	~25-30	Ortho coupling () to Fluorine.
C-5	118 – 122	d	~5	Far from Fluorine.
-CH	10 – 15	d	~5-10	Methyl carbon coupled to F.

C. F NMR Spectroscopy

Reference: CFCI

(0 ppm).

- Shift: -65 to -75 ppm
- Pattern: Singlet (broadened by small proton couplings if not proton-decoupled).
- Diagnostic: This region is distinct for 2-fluoropyridines. A shift toward -100 ppm would suggest a 3-fluoro isomer, while -50 ppm suggests 2-fluoro with different electronics.

Mass Spectrometry (MS) & IR

Mass Spectrometry (ESI/GC-MS)

- Molecular Ion (

): 139 m/z
- Protonated Ion (

): 140 m/z (ESI Positive Mode)
- Fragmentation Pattern (GC-MS):
 - m/z 139: Parent Peak.
 - m/z 111: Loss of CO (28 amu) – Characteristic of benzaldehydes/pyridinecarboxaldehydes.
 - m/z 110: Loss of CHO radical.
 - m/z 91/92: Loss of F or HF from the pyridine ring (less common but possible).

Infrared Spectroscopy (FT-IR)

- C=O Stretch (Aldehyde): 1695 – 1710 cm

(Strong, sharp).
- C-H Stretch (Aldehyde): 2750 & 2850 cm

(Fermi doublet).
- C=N / C=C (Pyridine Ring): 1580 – 1600 cm

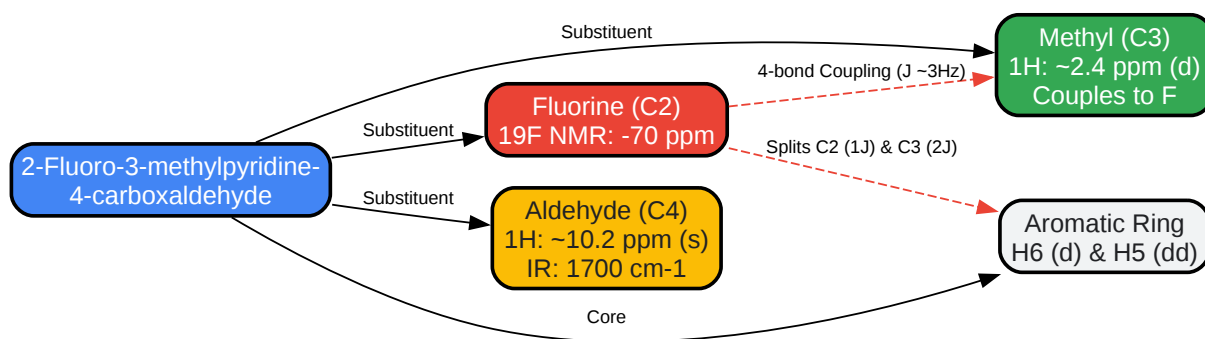
.
- C-F Stretch: 1200 – 1250 cm

(Strong).

Structural Visualization & Logic

The following diagram illustrates the connectivity and the specific long-range coupling interactions (

-coupling) that define the NMR spectrum.



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Caption: Structural connectivity highlighting the critical

F coupling network that validates the regiochemistry of the methyl and aldehyde groups.

Experimental Validation Protocol

To confirm the identity of a synthesized or purchased batch, follow this standard operating procedure (SOP):

- Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆
 - . (DMSO is preferred over CDCl₃ to prevent hydrate formation of the aldehyde and ensure solubility).
- Acquisition:
 - Run standard
 - 1H NMR (16 scans).

- Run

F (uncoupled) to check for regioisomers (impurities often appear at different shifts).
- Run

C (apt/dept) if quantity permits (>20 mg).
- QC Check:
 - Pass: Aldehyde peak present at >10 ppm; Methyl peak appears as a doublet.
 - Fail: Methyl peak is a singlet (indicates loss of F or wrong isomer); Aldehyde peak missing (oxidation to acid or reduction to alcohol).

References

- PubChem Compound Summary. **2-Fluoro-3-methylpyridine-4-carboxaldehyde** (CAS 1211581-05-3).[3] National Center for Biotechnology Information. [Link](#)
- Sigma-Aldrich / Merck. Product Specification: **2-Fluoro-3-methylpyridine-4-carboxaldehyde**. [Link](#)[4]
- ChemicalBook. CAS 1211581-05-3 Data Sheet. [Link](#)
- ChemScene. Spectroscopic Properties of Fluorinated Pyridines. [Link](#)

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Sources

- [1. prepchem.com \[prepchem.com\]](#)
- [2. WO2024121753A1 - Polq inhibitors - Google Patents \[patents.google.com\]](#)

- [3. 1803588-39-7 | 5-\(hydrazinecarbonyl\)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide | A2B Chem | Chemikart \[kit-electrolyte-analyzers-zone.chemikart.com\]](#)
- [4. chem.uci.edu \[chem.uci.edu\]](#)
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